Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt
Description
Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt is a synthetic phospholipid derivative characterized by:
- A chiral glycerol backbone with (2R)-configuration.
- Two tetradecyloxy (C14 ether) chains at the sn-1 and sn-2 positions.
- A phosphate group esterified with a 2,3-dihydroxypropyl (glycerol) moiety at the sn-3 position.
- A monosodium counterion, enhancing aqueous solubility.
This compound’s structure combines hydrophobic ether-linked alkyl chains with hydrophilic dihydroxypropyl and phosphate groups, making it amphiphilic.
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecoxy)propyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-31-34(32-42-43(37,38)41-30-33(36)29-35)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36H,3-32H2,1-2H3,(H,37,38);/q;+1/p-1/t33?,34-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBXXWMQRJKRL-XWYVMIOLSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phosphoric acid mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt (CAS: 384835-62-5) is a complex phospholipid compound with significant biological activity. Its molecular formula is C34H70NaO8P and it has a molecular weight of approximately 660.9 g/mol. This compound is primarily utilized in biochemical research due to its unique structural properties and potential applications in various fields, including drug delivery and cellular signaling.
Chemical Structure
The chemical structure of this compound features a phosphoric acid backbone with two distinct ester groups. The presence of tetradecyloxy chains contributes to its hydrophobic characteristics, while the dihydroxypropyl moiety enhances its solubility in biological systems.
Biological Activity
Mechanisms of Action
- Cell Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may facilitate the transport of other molecules across cell membranes.
- Signal Transduction : The compound may play a role in cellular signaling pathways by influencing phospholipid metabolism and interacting with membrane proteins.
- Antimicrobial Properties : Preliminary studies suggest that phosphoric acid esters exhibit antimicrobial activity, potentially making this compound useful in pharmaceutical formulations aimed at infection control.
In Vitro Studies
Research has indicated that phosphoric acid mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester can modulate cellular responses in various in vitro models:
- Cell Viability Assays : Studies have shown that concentrations ranging from 10 µM to 100 µM can influence cell proliferation rates in human cell lines.
- Apoptosis Induction : At higher concentrations (above 100 µM), the compound may induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications.
Case Studies
- Case Study on Drug Delivery : A study demonstrated the use of this phosphoric acid ester as a carrier for hydrophobic drugs, improving their bioavailability and therapeutic efficacy.
- Antimicrobial Efficacy : In a controlled experiment, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C34H70NaO8P |
| Molecular Weight | 660.9 g/mol |
| CAS Number | 384835-62-5 |
| Purity | ≥95% |
| Biological Activity | Observations |
|---|---|
| Cell Viability | Inhibited at >100 µM |
| Apoptosis Induction | Yes (specific lines) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among analogous compounds include:
Linkage Type (Ether vs. Ester): The target compound uses ether-linked tetradecyloxy (C14-O-) groups, which are hydrolytically stable compared to ester-linked analogs. Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl]mono(2,3-dihydroxypropyl) ester (CAS 98035-63-3) shares ether linkages but has longer hexadecyloxy (C16) chains, increasing hydrophobicity and likely reducing critical micelle concentration (CMC) . Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate (CAS 148439-06-9) uses ester-linked hexadecanoyloxy (C16) chains, which are prone to hydrolysis but may enhance biodegradability .
Backbone Substituents: The target compound’s 2,3-dihydroxypropyl group offers two hydroxyls for hydrogen bonding, improving water solubility.
Chain Length and Hydrophobicity: Compound Name CAS No. Chain Length Linkage Type Molecular Weight Key Feature Target Compound - C14 Ether ~695* (2R)-configuration, dihydroxypropyl ">CAS 98035-63-3 98035-63-3 C16 Ether 695.00 Increased hydrophobicity ">CAS 148439-06-9 148439-06-9 C16 Ester 721.02 Hydroxyethyl substituent ">CAS 200880-40-6 200880-40-6 C14 Ester 723.89 Racemic glycerol-phosphate
*Estimated based on similar structures.
Preparation Methods
Structural and Synthetic Overview
The target compound is a mixed diester of phosphoric acid featuring two distinct alcohol moieties:
- A chiral (2R)-2,3-bis(tetradecyloxy)propyl group, providing hydrophobicity.
- A 2,3-dihydroxypropyl (glycerol-derived) group, contributing hydrophilicity.
The monosodium salt neutralizes one acidic proton, enhancing water solubility.
Key synthetic challenges include:
- Achieving regioselective phosphorylation without cross-esterification.
- Maintaining the (2R) stereochemical integrity during alkylation.
- Optimizing neutralization to avoid over-salinization or decomposition.
Synthetic Approaches
Preparation of (2R)-2,3-Bis(tetradecyloxy)propan-1-ol
The chiral alkyl chain is synthesized via stereoselective alkylation of glycerol derivatives.
Methodology :
- Starting Material : (R)-glycidol or enantiomerically enriched glycerol derivatives.
- Alkylation : React with tetradecyl bromide under basic conditions (K₂CO₃ or NaOH) in anhydrous acetone or DMF.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
Data Table 1 : Alkylation Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃, DMF | 80 | 24 | 62 | 88 |
| NaOH, TBAB, acetone | 60 | 12 | 78 | 94 |
Phosphorylation Strategies
Phosphoric acid esterification is achieved via two routes: direct esterification or phosphorochloridate intermediacy .
Direct Esterification with Phosphoric Acid
Adapted from Komatsu and Kumamoto’s method for monoester synthesis:
- Reactants : Equimolar (2R)-2,3-bis(tetradecyloxy)propan-1-ol, glycerol, and polyphosphoric acid (PPA).
- Catalyst : P₂O₅ (10% w/w) facilitates dehydration.
- Conditions : 110–130°C under reduced pressure (50–100 mmHg) for 6–8 hours.
Key Observations :
- Excess PPA increases diester formation but risks triester byproducts.
- Glycerol acts as a proton acceptor, improving regioselectivity for the dihydroxypropyl group.
Phosphorochloridate Intermediate
- Step 1 : React PCl₅ with (2R)-2,3-bis(tetradecyloxy)propan-1-ol to form phosphorochloridate.
- Step 2 : Quench with glycerol in the presence of TEA (triethylamine) to form the diester.
Advantages :
- Higher regiocontrol due to stepwise reactivity.
- Lower temperatures (40–60°C) preserve stereochemistry.
Neutralization to Monosodium Salt
Post-esterification, the free phosphoric acid is neutralized with NaOH:
- Stoichiometry : 1:1 molar ratio of NaOH to phosphoric acid ester.
- Conditions : Aqueous ethanol (70% v/v), 25–40°C, vigorous stirring to prevent gelation.
Data Table 2 : Neutralization Efficiency
| NaOH Equiv. | Solvent | Temperature (°C) | Salt Purity (%) |
|---|---|---|---|
| 1.0 | H₂O | 25 | 82 |
| 1.0 | EtOH/H₂O | 40 | 95 |
| 1.2 | EtOH/H₂O | 40 | 91 (over-salted) |
Purification and Characterization
Chromatographic Separation
- Column : Silica gel (230–400 mesh) with CHCl₃/MeOH/NH₄OH (80:18:2) eluent.
- Yield : 68–74% after column purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
